Trinonanoin
Description
Tripelargonin (systematic name: propane-1,2,3-triyl tris(nonanoate)) is a saturated triglyceride composed of three pelargonic acid (nonanoic acid, C9:0) chains esterified to a glycerol backbone. It is denoted by the shorthand notation "9.9.9," reflecting its three nine-carbon acyl chains. Tripelargonin has garnered attention in materials science due to its thermal properties, particularly its phase-change behavior, with a melting point range of −30°C to −26°C and an enthalpy of fusion of ~10.7 kJ/mol . It is also utilized in cosmetic formulations as an emollient and stabilizer, as evidenced by its inclusion in anti-aging products .
Properties
IUPAC Name |
2,3-di(nonanoyloxy)propyl nonanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56O6/c1-4-7-10-13-16-19-22-28(31)34-25-27(36-30(33)24-21-18-15-12-9-6-3)26-35-29(32)23-20-17-14-11-8-5-2/h27H,4-26H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIMSXJXBHUHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)OC(=O)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155039 | |
| Record name | Tripelargonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-53-4 | |
| Record name | Trinonanoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tripelargonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripelargonin | |
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| Record name | Tripelargonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50155039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2,3-triyl trinonan-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.356 | |
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| Record name | TRIPELARGONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QCU1321U4 | |
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Preparation Methods
Acid-Catalyzed Esterification
The most common laboratory method involves the esterification of glycerol with nonanoic acid using acid catalysts. Sulfuric acid () is traditionally employed at concentrations of 1–5% (w/w) under reflux conditions (120–150°C). The reaction proceeds via nucleophilic acyl substitution, with water removal driving equilibrium toward ester formation.
Reaction Conditions:
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Molar Ratio: 3:1 (nonanoic acid:glycerol) for complete esterification.
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Time: 6–12 hours, depending on catalyst activity.
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Yield: 70–85%, with residual mono- and di-esters requiring purification.
Enzymatic Catalysis
Lipases (e.g., Candida antarctica Lipase B) offer a greener alternative, operating under mild conditions (40–60°C, pH 7–8). This method avoids side reactions and reduces energy consumption.
Advantages:
-
Selectivity: Enzymes preferentially catalyze the formation of triesters over mono/diesters.
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Sustainability: Biodegradable catalysts align with green chemistry principles.
Industrial Production Methods
Continuous-Flow Reactors
Industrial facilities utilize continuous esterification processes to enhance efficiency. Nonanoic acid and glycerol are fed into tubular reactors with immobilized acid catalysts (e.g., Amberlyst-15). Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 130–140°C | Maximizes kinetics |
| Pressure | 0.5–1.0 MPa | Prevents vaporization |
| Residence Time | 30–60 minutes | Balances conversion and throughput |
Post-reaction, fractional distillation separates Tripelargonin from unreacted substrates and by-products.
Solvent-Free Systems
Recent advancements employ solvent-free systems to reduce waste. Molten nonanoic acid and glycerol react in a stoichiometric ratio, with or ion-exchange resins as catalysts. This approach achieves yields >90% while eliminating solvent recovery costs.
Catalytic Methods Comparison
The choice of catalyst significantly influences reaction efficiency and environmental impact. Below is a comparative analysis:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Sulfuric Acid | 130 | 8 | 82 | High (corrosive waste) |
| Enzymatic (CALB) | 50 | 24 | 78 | Low (biodegradable) |
| Ion-Exchange Resin | 140 | 6 | 88 | Moderate (reusable) |
Enzymatic methods, though slower, are preferable for applications requiring high purity and sustainability.
Purification and Characterization
Distillation Techniques
Crude Tripelargonin is purified via short-path distillation under vacuum (0.1–1.0 mmHg) to isolate the triglyceride fraction. This method minimizes thermal degradation, preserving the compound’s integrity.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is employed for analytical validation. Typical conditions include:
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Column: C18 reverse-phase.
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Mobile Phase: Acetonitrile/water (90:10 v/v).
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Flow Rate: 1.0 mL/min.
Spectroscopic Confirmation
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NMR (): Peaks at δ 4.15–4.30 (glycerol backbone), δ 2.30 (ester carbonyl).
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FT-IR: Strong absorption at 1740 cm (C=O stretch).
Chemical Reactions Analysis
Types of Reactions
Trinonanoin undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to yield glycerol and nonanoic acid.
Transesterification: It can undergo transesterification reactions with alcohols to form different esters.
Oxidation: This compound can be oxidized to produce corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Transesterification: Requires an alcohol and a base catalyst, such as sodium methoxide, under mild heating.
Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Major Products
Hydrolysis: Produces glycerol and nonanoic acid.
Transesterification: Yields different esters depending on the alcohol used.
Oxidation: Results in the formation of nonanoic acid.
Scientific Research Applications
Chemistry
Tripelargonin serves as a model compound in the study of esterification and transesterification reactions. It is utilized to understand the mechanisms of lipid metabolism and to develop new synthetic pathways for producing other chemical compounds.
Biology
In biological research, Tripelargonin is investigated for its role in lipid metabolism. It has been shown to increase blood levels of the ketone body d-(-)-3-hydroxybutyrate in animal models, indicating potential applications in metabolic studies and therapeutic interventions for metabolic disorders.
Medicine
Tripelargonin has been explored as a drug delivery system, particularly for poorly soluble drugs such as paclitaxel, an anticancer agent. Studies have demonstrated that formulations incorporating Tripelargonin can enhance the bioavailability and efficacy of these drugs through self-microemulsifying drug delivery systems (SMEDDS), achieving rapid self-emulsification and small droplet sizes .
Cosmetic Industry
Due to its emollient properties, Tripelargonin is widely used in cosmetics and personal care products. It acts as a conditioning agent, smoothing agent, and dispersing agent, making it suitable for formulations aimed at skin hydration and protection .
Food Science
Recent studies have indicated that Tripelargonin can be utilized in food packaging techniques due to its biodegradable properties. It is part of a class of compounds that can enhance the shelf life and stability of food products while being environmentally friendly .
Case Study 1: Drug Delivery Systems
A study conducted on the formulation of SMEDDS containing Mexican Tea Herb (MTH) utilized Tripelargonin as a key component. The results showed high self-microemulsifying efficiency with droplet sizes around 30 nm, significantly improving the delivery of poorly soluble drugs.
Case Study 2: Lipid Metabolism in Animal Models
Research involving newborn rhesus monkeys demonstrated that intravenous administration of Tripelargonin resulted in increased plasma levels of propionic acid and other short-chain fatty acids (SCFAs). This finding emphasizes the distinct metabolic pathways influenced by Tripelargonin compared to other medium-chain triglycerides (MCTs).
Case Study 3: Cosmetic Formulations
In a chronic toxicity study involving rats, formulations containing Tripelargonin were tested for safety over extended periods. The results indicated no significant adverse effects on organ function or hematological parameters, supporting its safe use in cosmetic applications .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings/Outcomes |
|---|---|---|
| Chemistry | Model compound for esterification studies | Insights into lipid synthesis mechanisms |
| Biology | Investigated for lipid metabolism | Increased levels of ketone bodies in animal models |
| Medicine | Drug delivery systems for anticancer agents | Enhanced bioavailability via SMEDDS |
| Cosmetic Industry | Emollient in skincare products | Effective conditioning and smoothing properties |
| Food Science | Biodegradable food packaging | Improved shelf life with environmentally friendly materials |
Mechanism of Action
The mechanism of action of trinonanoin in biological systems involves its hydrolysis by lipases to release glycerol and nonanoic acid. These products can then participate in various metabolic pathways. Nonanoic acid, for instance, can be further metabolized through β-oxidation to produce energy .
Comparison with Similar Compounds
Tricaprylin (8.8.8) and Tricaprin (10.10.10)
Tripelargonin’s closest structural analogs are medium-chain triglycerides (MCTs) with varying acyl chain lengths. Key comparisons are summarized in Table 1.
Table 1: Thermal Properties of Saturated Triglycerides
| Compound | Chain Length | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Surface Tension (dyne/cm) |
|---|---|---|---|---|
| Tricaproin | 6.6.6 | −25 | 9.4 | - |
| Tricaprylin | 8.8.8 | −54 to −51 | 9.9–11 | 36.4 |
| Tripelargonin | 9.9.9 | −30 to −26 | 10.0–10.7 | 69.4 |
| Tricaprin | 10.10.10 | −15 to −9 | 31.5–33 | 165.9 |
- Chain Length and Melting Behavior : Increasing acyl chain length correlates with higher melting points and enthalpies of fusion. Tripelargonin’s odd-numbered carbon chains result in a slightly lower melting point (−30°C) compared to tricaprin (C10:0, −15°C), highlighting the role of molecular symmetry in packing efficiency .
- Surface Activity : Tripelargonin exhibits a surface tension of 69.4 dyne/cm, significantly higher than tricaprylin (36.4 dyne/cm), likely due to stronger van der Waals interactions from longer chains .
Unsaturated Triglycerides: Triolein (C18:1) vs. Tripelargonin
Unsaturated triglycerides, such as triolein (C18:1), differ markedly in properties due to double bonds:
- Thermodynamic Stability : The introduction of a single double bond in triolein reduces its surface tension by ~1 dyne/cm compared to tristearin (C18:0), while Tripelargonin’s saturated structure ensures higher thermal stability .
- Phase-Change Applications : Tripelargonin’s predictable solid-liquid transitions make it superior for thermal energy storage compared to unsaturated variants, which exhibit broader melting ranges due to cis-trans isomerism .
Biological Activity
Tripelargonin, a triglyceride composed of three molecules of pentadecanoic acid (also known as pentadecylic acid), is primarily utilized in cosmetic formulations due to its emollient properties. This article explores the biological activity of Tripelargonin, focusing on its safety, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
Tripelargonin is classified as a triglyceride , which means it consists of three fatty acid chains esterified to a glycerol backbone. Its chemical formula is C45H86O6, and it has unique physical properties that contribute to its function in various applications.
1. Skin Penetration and Absorption
Tripelargonin has been shown to enhance the skin penetration of other compounds. In studies involving animal models, it demonstrated an ability to improve the delivery of active ingredients through the skin barrier, making it valuable in topical formulations .
2. Toxicological Profile
The safety assessment of Tripelargonin indicates that it has a favorable toxicological profile. In acute toxicity studies conducted on rats, doses up to 8.4 ml/kg did not result in significant adverse effects or changes in activity levels . This suggests a low risk for systemic toxicity when used in cosmetic products.
3. Metabolism
Upon absorption, triglycerides like Tripelargonin are hydrolyzed into free fatty acids and glycerol by pancreatic lipases in the small intestine. The fatty acids can then be further metabolized for energy or stored in adipose tissue . The metabolic pathways for triglycerides are essential for understanding their biological effects and safety.
Case Study: Cosmetic Applications
A study evaluated the efficacy of a cosmetic cream containing Tripelargonin compared to a placebo. Key findings included:
- Hydration Improvement : The group using the cream with Tripelargonin showed a statistically significant increase in skin hydration levels after eight weeks (p < 0.0001) compared to the placebo group.
- Trans-Epidermal Water Loss (TEWL) : There was a notable reduction in TEWL in the Tripelargonin group, indicating improved skin barrier function (p = 0.021) .
| Skin Parameter | Tripelargonin Cream | Placebo Cream | Statistical Significance |
|---|---|---|---|
| Hydration | Increased from 35.9 ± 11.8 to 51.1 ± 10.7 [U] | Increased from 42.2 ± 11.9 to 46.2 ± 8.3 [U] | p < 0.0001 |
| TEWL | Decreased from 21.1 ± 12.3 to 15.3 ± 5.4 [U] | Decreased from 20.8 ± 9.0 to 16.1 ± 6.2 [U] | p = 0.021 |
Q & A
Q. What are the standard protocols for isolating Tripelargonin from natural sources, and how can purity be validated?
Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like HPLC or column chromatography. Key steps include:
- Sample Preparation: Use lyophilized plant material to minimize degradation .
- Purity Validation: Combine NMR spectroscopy (to confirm structural integrity) and mass spectrometry (for molecular weight verification). Triangulate results with HPLC retention times to rule out co-eluting impurities .
- Quantification: Use UV-Vis spectroscopy with a validated calibration curve for Tripelargonin’s absorbance profile .
Q. Which analytical techniques are most reliable for characterizing Tripelargonin’s structural properties?
Methodological Answer:
- Primary Techniques:
- NMR (1D/2D): Assigns proton/carbon shifts and confirms stereochemistry.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula.
- Complementary Methods:
- X-ray Crystallography: For absolute configuration determination (if crystals are obtainable).
- FT-IR Spectroscopy: Identifies functional groups (e.g., hydroxyl, carbonyl) .
Q. Table 1: Analytical Techniques for Tripelargonin Characterization
| Technique | Purpose | Limitations |
|---|---|---|
| NMR | Structural elucidation | Requires high sample purity |
| HRMS | Molecular formula confirmation | Limited to soluble compounds |
| X-ray Crystallography | Absolute configuration | Dependent on crystal quality |
Advanced Research Questions
Q. How can researchers resolve contradictions in Tripelargonin’s reported pharmacological activities across studies?
Methodological Answer:
- Triangulation of Data: Cross-validate findings using multiple assays (e.g., in vitro enzyme inhibition vs. cell-based models) .
- Dose-Response Analysis: Ensure activity is concentration-dependent and statistically significant (p < 0.05) across replicates.
- Control for Matrix Effects: Use identical solvent systems and cell lines to eliminate confounding variables .
Q. What experimental designs are optimal for studying Tripelargonin’s mechanism of action in complex biological systems?
Methodological Answer:
- Multi-Omics Integration: Pair transcriptomics (RNA-seq) with proteomics to identify target pathways.
- Knockout Models: Use CRISPR/Cas9 to silence candidate genes and assess Tripelargonin’s efficacy changes .
- Kinetic Studies: Employ surface plasmon resonance (SPR) to measure binding affinity to putative targets .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for Tripelargonin?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability, half-life, and metabolite formation using LC-MS/MS .
- Tissue Distribution Studies: Radiolabel Tripelargonin to track accumulation in target organs .
- Species-Specific Factors: Replicate studies in multiple animal models (e.g., rodents vs. zebrafish) to assess translatability .
Q. Table 2: Common Research Gaps and Mitigation Strategies
Methodological Best Practices
- Data Validation: Always use ≥2 orthogonal methods (e.g., NMR + HRMS) for compound identification .
- Reproducibility: Document experimental parameters (e.g., pH, temperature) in detail to enable replication .
- Ethical Compliance: Adhere to NIH guidelines for preclinical studies, including randomization and blinding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
